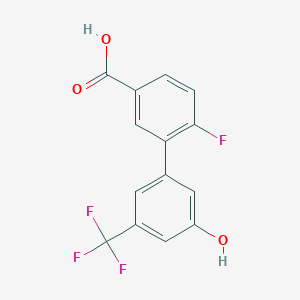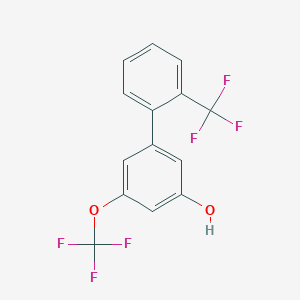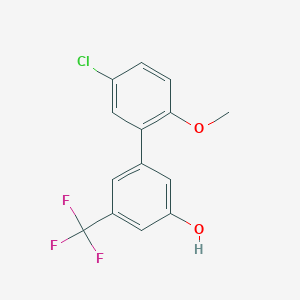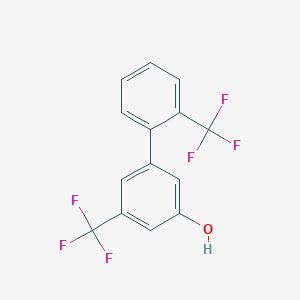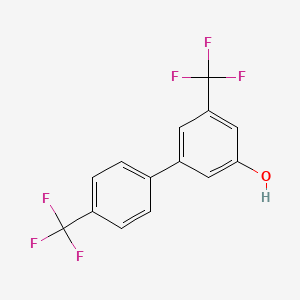
5-(4-Trifluoromethylphenyl)-3-trifluoromethylphenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Trifluoromethylphenyl)-3-trifluoromethylphenol, 95% (5-TFP-3-TFP) is an organic compound with a unique chemical structure, and is used as an intermediate in the synthesis of a variety of compounds. It is a member of the trifluoromethylphenol family, and is characterized by its high purity and stability. 5-TFP-3-TFP is used in a wide range of scientific research applications, and is particularly useful in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.
Scientific Research Applications
5-(4-Trifluoromethylphenyl)-3-trifluoromethylphenol, 95% is used in a variety of scientific research applications, including the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. It is also used in the synthesis of fluorinated compounds, which are often used as pharmaceutical intermediates. In addition, 5-(4-Trifluoromethylphenyl)-3-trifluoromethylphenol, 95% is used in the synthesis of biologically active compounds, such as inhibitors of enzymes and receptors, and in the synthesis of diagnostic agents.
Mechanism of Action
The mechanism of action of 5-(4-Trifluoromethylphenyl)-3-trifluoromethylphenol, 95% is not fully understood. However, it is believed that the trifluoromethyl groups on the phenol ring interact with the active sites of enzymes and receptors, resulting in the inhibition of their activity. In addition, the trifluoromethyl groups may also affect the conformation of the enzyme or receptor, resulting in the inhibition of its activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4-Trifluoromethylphenyl)-3-trifluoromethylphenol, 95% are not fully understood. However, it is believed that the trifluoromethyl groups on the phenol ring interact with the active sites of enzymes and receptors, resulting in the inhibition of their activity. In addition, the trifluoromethyl groups may also affect the conformation of the enzyme or receptor, resulting in the inhibition of its activity.
Advantages and Limitations for Lab Experiments
The main advantage of 5-(4-Trifluoromethylphenyl)-3-trifluoromethylphenol, 95% in laboratory experiments is its high purity and stability. This makes it an ideal intermediate for the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other specialty chemicals. In addition, the trifluoromethyl groups on the phenol ring make it an ideal inhibitor of enzymes and receptors. However, it is important to note that 5-(4-Trifluoromethylphenyl)-3-trifluoromethylphenol, 95% can be toxic if not handled properly, and should be used with caution in laboratory experiments.
Future Directions
There are a number of potential future directions for 5-(4-Trifluoromethylphenyl)-3-trifluoromethylphenol, 95% research. These include further investigation into the biochemical and physiological effects of the compound, as well as the development of new synthetic methods for its synthesis. In addition, research into the potential applications of 5-(4-Trifluoromethylphenyl)-3-trifluoromethylphenol, 95% in the pharmaceutical and agrochemical industries should be explored. Finally, further research into the mechanism of action of the compound is needed in order to better understand its potential as an inhibitor of enzymes and receptors.
Synthesis Methods
5-(4-Trifluoromethylphenyl)-3-trifluoromethylphenol, 95% is synthesized by the reaction of 4-trifluoromethylphenol and 3-trifluoromethylphenol in the presence of a base catalyst. The reaction is carried out in a solvent, such as toluene, and is usually conducted at a temperature of 80-100°C. The reaction is complete when the reaction mixture contains 95% of the desired product, 5-(4-Trifluoromethylphenyl)-3-trifluoromethylphenol, 95%.
properties
IUPAC Name |
3-(trifluoromethyl)-5-[4-(trifluoromethyl)phenyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F6O/c15-13(16,17)10-3-1-8(2-4-10)9-5-11(14(18,19)20)7-12(21)6-9/h1-7,21H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLCWIBOBKOYAHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CC(=C2)O)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10686692 |
Source


|
| Record name | 4',5-Bis(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10686692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261887-46-0 |
Source


|
| Record name | 4',5-Bis(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10686692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

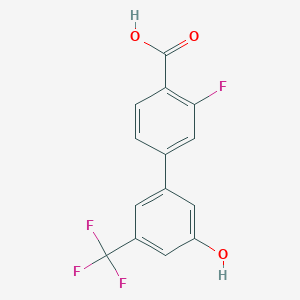

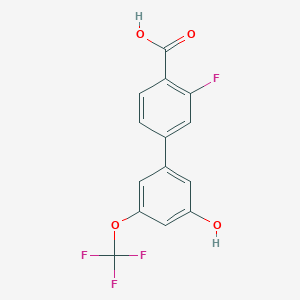
![5-[5-(Methoxycarbonyl)thiophen-3-yl]-3-trifluoromethoxyphenol, 95%](/img/structure/B6384609.png)
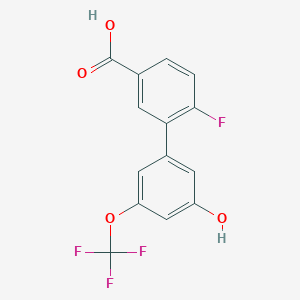
![5-[5-(Methoxycarbonyl)thiophen-3-yl]-3-trifluoromethylphenol, 95%](/img/structure/B6384626.png)



